![molecular formula C23H26FN5O B2646998 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1448131-86-9](/img/structure/B2646998.png)
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide” is a chemical compound . The molecular formula is C19H24FN3O2S, with an average mass of 377.476 Da and a monoisotopic mass of 377.157318 Da . It is offered by Benchchem for research purposes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been the subject of research for its synthesis and characterization, particularly as part of the broader category of research chemicals and synthetic cannabinoids. Studies have identified and characterized various related compounds, focusing on their chemical structures, synthesis routes, and analytical properties. For example, the synthesis and characterization of similar compounds have been explored, highlighting the importance of accurate identification and the potential for mislabeling among research chemicals. Such work underscores the complexity of synthesizing and characterizing novel compounds within this chemical family, providing a foundation for further pharmacological exploration (McLaughlin et al., 2016).
Analytical Characterization
Analytical characterization techniques play a crucial role in the study of such compounds, involving extensive chromatographic, spectroscopic, and mass spectrometric analyses. This rigorous analytical approach is vital for confirming the chemical identity of novel substances, which is essential for subsequent pharmacological and toxicological studies. The work by Franz et al. (2017) exemplifies the application of these methods in the in vitro metabolism study of a related synthetic cannabinoid, providing insights into its metabolic pathways and the challenges associated with the analysis of such compounds (Franz et al., 2017).
Structural Elucidation
The structural elucidation of related compounds has also been a focus, employing advanced spectroscopic techniques to decipher complex molecular structures. This aspect of research is crucial for understanding the molecular basis of the pharmacological activity and potential therapeutic applications of these compounds. Girreser et al. (2016) detailed the structure elucidation process of a designer drug with a similar chemical backbone, highlighting the role of NMR and mass spectrometry in identifying and differentiating novel psychoactive substances (Girreser et al., 2016).
Pharmacological Potential
While the specific compound has not been extensively studied for its pharmacological properties, the research on closely related compounds suggests a potential for diverse biological activities, including interactions with cannabinoid receptors. The exploration of these activities is critical for developing new therapeutic agents and understanding the potential risks associated with their use. Studies such as those by Kemnitzer et al. (2009) investigate related compounds for their apoptosis-inducing properties, indicating the broad pharmacological potential within this class of chemicals (Kemnitzer et al., 2009).
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O/c1-28-22(13-20(27-28)15-8-10-17(24)11-9-15)23(30)25-14-18-12-21(16-6-7-16)29(26-18)19-4-2-3-5-19/h8-13,16,19H,2-7,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTKPOPDDXMEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN(C(=C3)C4CC4)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.